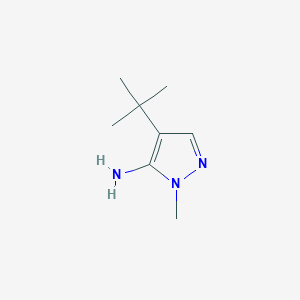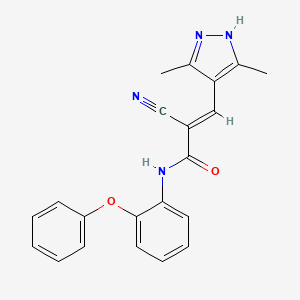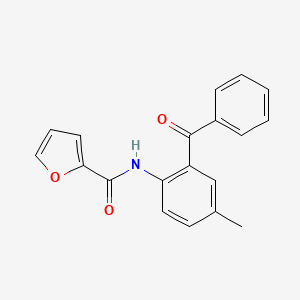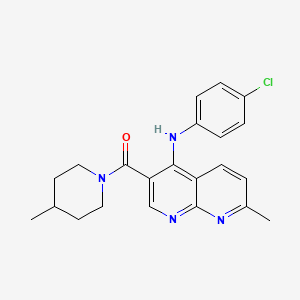
4-Bromo-N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-fluorobenzenesulfonamide, commonly referred to as 4-Bromo-N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-fluorobenzenesulfonamide, is a synthetic compound with a wide range of applications in scientific research. This compound is used as a reagent in organic synthesis, as a catalyst in pharmaceutical synthesis, and as a probe in biochemical and physiological studies. It is a versatile compound with many potential applications in the laboratory.
科学的研究の応用
Photodynamic Therapy
The research on zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has shown significant potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic therapy mechanisms. Their effectiveness as Type II photosensitizers could offer new avenues for cancer treatment using light-activated compounds (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
Cationic Schiff surfactants, including those with pyrazolyl benzenesulfonamide structures, have been studied for their corrosion inhibition efficiency on carbon steel in hydrochloric acid solutions. These studies demonstrate that such compounds can serve as excellent corrosion inhibitors due to their ability to form stable adsorption layers on metal surfaces, following Langmuir adsorption isotherms. This property is essential for protecting metals from corrosion in acidic environments (Tawfik, 2015).
Antidiabetic Agents
Fluorinated pyrazoles and benzenesulfonamide derivatives have been synthesized and evaluated as potential hypoglycemic agents. Preliminary biological screening indicated significant antidiabetic activity, with some compounds showing favorable drug-like profiles. These findings suggest a promising direction for the development of new antidiabetic medications, highlighting the structural features that contribute to their biological activity (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).
特性
IUPAC Name |
4-bromo-N-(2,5-dimethylpyrazol-3-yl)-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFN3O2S/c1-7-5-11(16(2)14-7)15-19(17,18)10-4-3-8(12)6-9(10)13/h3-6,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPGYGGALVRGHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2704099.png)
![3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2704100.png)
![3-Methoxy-2-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]indazole-6-carboxamide](/img/structure/B2704102.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2704106.png)

![4-amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2704109.png)

![7-[4-[4-(1-Benzothiophen-4-yl)-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]piperazin-1-ium-1-yl]butoxy]-1H-quinolin-2-one;iodide](/img/structure/B2704111.png)

